molecular formula C6H4BrF9O B14371867 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol CAS No. 89807-84-1

2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol

Cat. No.: B14371867
CAS No.: 89807-84-1
M. Wt: 342.98 g/mol
InChI Key: XIZZECGIOVVYHB-UHFFFAOYSA-N
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Description

2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol is an organic compound that belongs to the class of alkyl halides and alcohols. This compound is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a hexane backbone, with an alcohol functional group at one end. The presence of fluorine atoms imparts unique properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol typically involves the bromination of a fluorinated hexanol precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and under UV light to facilitate the formation of bromine radicals .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of fluorinated solvents can also enhance the selectivity and efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a fully fluorinated hexanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, and sodium alkoxides for ether formation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Major Products

    Nucleophilic Substitution: Formation of fluorinated alcohols, ethers, or amines.

    Oxidation: Formation of fluorinated aldehydes or carboxylic acids.

    Reduction: Formation of nonafluorohexanol.

Scientific Research Applications

2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol involves its interaction with nucleophiles and electrophiles due to the presence of the bromine and hydroxyl groups. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.

    3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol: Lacks the bromine atom, making it less versatile in synthetic applications.

Uniqueness

2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. The presence of both bromine and hydroxyl groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF9O/c7-2(1-17)3(8,9)4(10,11)5(12,13)6(14,15)16/h2,17H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZZECGIOVVYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526668
Record name 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89807-84-1
Record name 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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